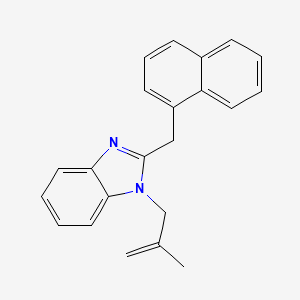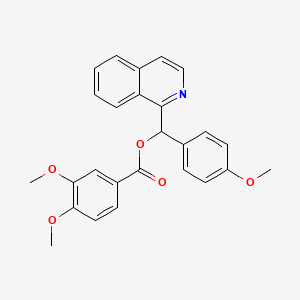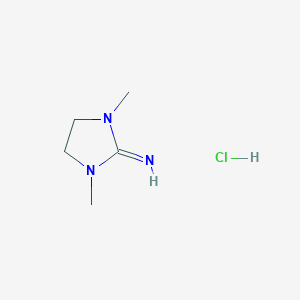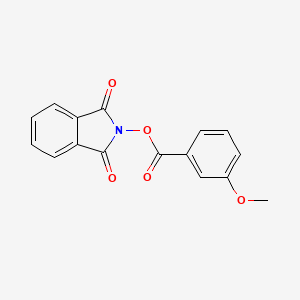![molecular formula C17H12BrFN2O3S B2496403 Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate CAS No. 865249-06-5](/img/structure/B2496403.png)
Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of iminothiazolidinone derivatives, including the structure of interest, typically involves the cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, leading to the formation of these compounds in excellent yields. This process is notable for its efficiency and the high purity of the resulting compounds, as evidenced in the synthesis and evaluation of such derivatives as potent aldose reductase inhibitors (Sher Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds can be determined through spectroscopic techniques, with specific examples confirmed via X-ray crystallography. This structural analysis provides insight into the compound's potential interactions with biological molecules, particularly enzyme active sites, facilitating a deeper understanding of its mechanism of action and selectivity (Sher Ali et al., 2012).
Chemical Reactions and Properties
Iminothiazolidinone acetates participate in various chemical reactions, contributing to their versatility in synthetic chemistry and potential applications. These reactions can include further functionalization, interaction with metal ions to form complexes, and participation in catalytic cycles, demonstrating the reactive nature and chemical diversity of these compounds. The synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes highlight the chemical reactivity and potential application of these molecules in antimicrobial activity (N. Mishra et al., 2019).
Wissenschaftliche Forschungsanwendungen
Fluorescence and Material Science Applications
- A study focused on the synthesis and fluorescence efficiency of benzothiazole derivatives, including those with substitutions that could potentially relate to the core structure of Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate. These compounds emit blue light in the region between 450 to 495 nm, indicating their potential use in blue light-emitting devices and materials science applications (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
Biological and Pharmacological Activities
- Functionalized benzothiazoles, including structures similar to the compound of interest, have been synthesized and studied for their biological activities. Such compounds exhibit antimicrobial and antiviral properties, highlighting their potential in developing new therapeutic agents (Badahdah, Hamid, & Noureddin, 2015).
- Another study reported on benzothiazole-imino-benzoic acid derivatives, including their metal complexes, showing good antimicrobial activity against various bacterial strains. This suggests the compound's framework could be beneficial in antimicrobial agent development (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
Chemical Synthesis and Characterization
- Research on the synthesis, characterization, and antimicrobial activities of benzothiazole derivatives provides insights into the chemical versatility and potential application of these compounds in creating new agents with biological activities. The work underlines the importance of structural modifications to enhance desired properties (Fuloria, Fuloria, & Gupta, 2014).
Potential in Drug Development
- A notable study involves the synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, evaluated as aldose reductase inhibitors. These compounds, related to the structure of interest, have shown potential as novel drugs for treating diabetic complications, indicating the broader therapeutic potential of this compound derivatives (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Eigenschaften
IUPAC Name |
methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3S/c1-24-14(22)9-21-15-12(19)7-4-8-13(15)25-17(21)20-16(23)10-5-2-3-6-11(10)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLMQXSESFVDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)
![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)



![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)
![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)


![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)
![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)

